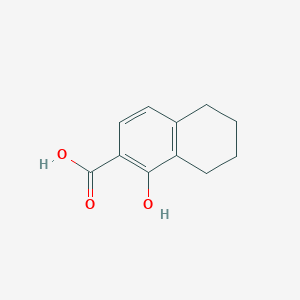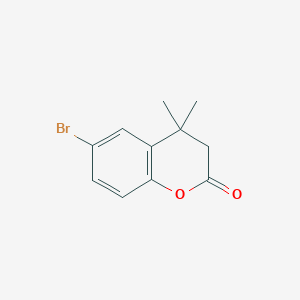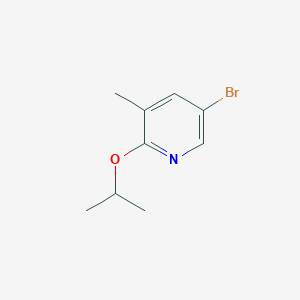
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Descripción general
Descripción
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a hydroxyl group and a carboxylic acid group . It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-hydroxy-2-naphthoic acid under specific conditions to yield the desired product . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures . Industrial production methods may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, while reduction of the carboxylic acid group may produce 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol .
Aplicaciones Científicas De Investigación
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function . These interactions may modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxy-2-naphthoic acid: This compound has a similar structure but lacks the hydrogenation of the naphthalene ring, resulting in different chemical and biological properties.
5,6,7,8-Tetrahydro-2-naphthoic acid:
The uniqueness of this compound lies in its combination of functional groups and partially hydrogenated naphthalene ring, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBCDOAWYJCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)







![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)
